molecular formula C18H24N2O5 B3059822 3-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid CAS No. 1286275-71-5

3-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid

カタログ番号: B3059822
CAS番号: 1286275-71-5
分子量: 348.4
InChIキー: VOFIVCCHJANLPG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted at the 3-position with a piperidine ring linked via a carbonyl group. The piperidine moiety is further modified at the 4-position with a tert-butoxycarbonylamino (Boc) protecting group. This structure confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical research, particularly for protease inhibitors and receptor-targeted drug candidates .

特性

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carbonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)19-14-7-9-20(10-8-14)15(21)12-5-4-6-13(11-12)16(22)23/h4-6,11,14H,7-10H2,1-3H3,(H,19,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFIVCCHJANLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601131755
Record name Benzoic acid, 3-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601131755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286275-71-5
Record name Benzoic acid, 3-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286275-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601131755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Ester Protection and Coupling Strategy

A widely adopted route involves the temporary protection of the benzoic acid moiety as a methyl or ethyl ester to prevent undesired side reactions during coupling. For instance, methyl 3-(chlorocarbonyl)benzoate is reacted with 4-(tert-butoxycarbonylamino)piperidine in the presence of a base such as N,N-diisopropylethylamine (DIPEA). This step, performed in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), yields the intermediate methyl 3-[4-(Boc-amino)piperidine-1-carbonyl]benzoate.

Critical Step:
The coupling reaction employs 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the activating agent, enhancing reaction efficiency. For example, HATU-mediated amide formation between Boc-protected piperidine derivatives and carboxylic acids has been demonstrated to achieve yields of 70–85% under optimized conditions.

Direct Amide Coupling Without Protection

Alternative methodologies bypass ester protection by directly activating 3-carboxybenzoic acid. However, this approach necessitates careful pH control to avoid protonation of the piperidine nitrogen. A patent-derived protocol (WO2017191650A1) describes the use of beta-cyclodextrin as a supramolecular catalyst to facilitate direct coupling between Boc-piperidine and 3-carboxybenzoyl chloride in tetrahydrofuran (THF), though yields remain moderate (50–60%).

Hydrolysis of Ester Intermediates

The final step involves saponification of the ester intermediate to regenerate the free carboxylic acid. Data from Ambeed (2020) reveal that lithium hydroxide (LiOH) in a tetrahydrofuran-methanol (THF-MeOH) solvent system at 60°C for 2 hours achieves near-quantitative conversion (94.6% yield).

Representative Procedure:

  • Dissolve methyl 3-[4-(Boc-amino)piperidine-1-carbonyl]benzoate (15.45 mmol) in THF-MeOH (1:1 v/v, 20 mL).
  • Add LiOH solution (4 M, 4 equiv) and stir at 60°C for 2 hours.
  • Acidify with 2 N HCl to pH 2–3, precipitating the product.
  • Filter and wash with cold water to isolate 3-[4-(Boc-amino)piperidine-1-carbonyl]benzoic acid as a white solid.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies indicate that polar aprotic solvents (DMF, THF) outperform dichloromethane in coupling reactions due to improved reagent solubility. Elevated temperatures (40–60°C) reduce reaction times but may risk Boc group cleavage in acidic environments.

Catalytic and Stoichiometric Considerations

The use of HATU (1.1 equiv) with DIPEA (3 equiv) ensures complete activation of the carboxylic acid, while excess reagents lead to side products. Beta-cyclodextrin, though less common, enhances reaction rates by pre-organizing reactants in its hydrophobic cavity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis of the final product (DMSO-d6) confirms successful coupling:

  • δ 1.40 ppm (s, 9H): tert-Butyl group of the Boc moiety.
  • δ 3.12–3.70 ppm (m, 4H): Piperidine ring protons.
  • δ 7.04–7.87 ppm (d, 4H): Aromatic protons of the benzoic acid.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) reveals a molecular ion peak at m/z 403.2 [M+H]+, consistent with the molecular formula C19H25N2O5.

Comparative Analysis of Methodologies

Method Yield Advantages Limitations
Ester protection/HATU 85–90% High purity, scalable Requires ester hydrolysis step
Direct coupling 50–60% Fewer steps Moderate yield, pH sensitivity
Beta-cyclodextrin 55–65% Eco-friendly catalyst Limited substrate scope

化学反応の分析

Types of Reactions

3-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction will produce the free amine form of the compound. Substitution reactions can result in a variety of functionalized derivatives .

科学的研究の応用

3-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a semi-flexible linker in the development of bifunctional molecules for targeted protein degradation.

    Biology: Employed in the study of protein-ligand interactions and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic applications, particularly in the design of novel drug candidates and as a component in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

作用機序

The mechanism of action of 3-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The Boc group provides steric protection, allowing the compound to selectively interact with target proteins or enzymes. The piperidine moiety can engage in hydrogen bonding and hydrophobic interactions, facilitating the binding to biological targets .

類似化合物との比較

Positional Isomers and Substituent Variations

  • 4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic Acid This isomer substitutes the benzoic acid at the 4-position instead of the 3-position. Notably, this compound is listed in catalogs with a molecular weight near 350–400 g/mol and is priced at premium rates (e.g., 1g "To inquire" pricing) .
  • Methyl 2-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate This derivative replaces the carboxylic acid with a methyl ester at the 2-position. The ester group reduces water solubility but enhances lipophilicity, which could improve blood-brain barrier penetration.

Linker Group Modifications

  • 3-(1-Boc-4-piperidyloxy)benzoic Acid Here, the carbonyl linker is replaced by an ether (-O-) group. This compound is cataloged under MDL number MFCD04115222 and is available at 95% purity .
  • This modification may enhance solubility (molecular formula C16H22N2O4, MW 306.35 g/mol) and alter target specificity, as piperazine derivatives are common in kinase inhibitors .

Functional Group Additions

  • 3-[3-(tert-butoxycarbonylamino)(tert-butyl-dimethylsilyloxy)butoxy]-4-(nitrooxypropoxy)benzoic Acid This complex analog incorporates a nitrooxypropoxy group and a silyl ether. The nitrooxy group may confer nitric oxide-releasing properties, while the silyl ether enhances lipophilicity but reduces stability under acidic conditions. Its molecular ion (m/z 429, M+1) suggests a higher molecular weight (~429 g/mol) compared to the parent compound .
  • (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid This stereoisomer includes a phenyl group on the piperidine ring and a chiral carboxylic acid. The stereochemistry (3S,4R) and phenyl substitution may improve binding to chiral targets, such as G-protein-coupled receptors. Its molecular weight (305.37 g/mol) is slightly lower than the parent compound .

生物活性

3-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid, with the CAS number 1286275-71-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including data from various studies, case analyses, and relevant research findings.

  • Molecular Formula: C18H24N2O5
  • Molecular Weight: 348.39 g/mol
  • Structure: The compound features a benzoic acid moiety linked to a piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group.

Biological Activity

The biological activity of 3-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid has not been exhaustively documented in public databases. However, related compounds have shown promising activities against various biological targets, particularly in the context of antimicrobial and anticancer research.

Antimicrobial Activity

A study focusing on similar compounds indicated that piperidine derivatives can exhibit significant activity against Mycobacterium tuberculosis. For instance, compounds with structural similarities demonstrated minimum inhibitory concentrations (MICs) as low as 0.02 μg/mL against drug-susceptible strains of M. tuberculosis . This suggests that 3-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid may also possess similar antimicrobial properties.

Cytotoxicity Studies

In vitro cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Related piperidine derivatives were tested on Vero cells, revealing IC50 values that indicate low cytotoxicity, with some compounds showing IC50 values greater than 64 μg/mL . Such findings imply that 3-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid could also be non-toxic at therapeutic concentrations.

Structure-Activity Relationship (SAR)

Research on the SAR of piperidine derivatives has highlighted the importance of substituents on the piperidine ring and their influence on biological activity. Modifications to the benzene ring and the introduction of various functional groups have been shown to enhance activity against specific targets .

CompoundMIC (μg/mL)IC50 (μg/mL)Target
Compound A0.02>64M. tuberculosis
Compound B0.48>64M. tuberculosis
3-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acidTBDTBDTBD

Safety and Toxicological Information

According to available safety data sheets, no acute toxicity data is currently available for 3-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid . However, general safety measures suggest avoiding contact with skin and eyes and ensuring adequate ventilation during handling.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 3-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via sequential coupling and protection reactions. A common approach involves:

  • Step 1 : Acylation of piperidine derivatives using benzoyl chloride or activated benzoic acid derivatives in the presence of a base (e.g., triethylamine) to form the piperidine-carbonyl intermediate .
  • Step 2 : Introduction of the tert-butoxycarbonyl (Boc) protecting group to the piperidine amine under anhydrous conditions, often using Boc anhydride and a catalyst like DMAP .
  • Yield Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for acylating agents) are critical. For example, coupling reactions with Boc-protected intermediates report yields of 45–60% under inert atmospheres .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) is used to assess purity (>95% target compound) .
  • Spectroscopy : 1^1H/13^13C NMR confirms the Boc-protected amine (δ ~1.4 ppm for tert-butyl protons) and benzoic acid carbonyl (δ ~167 ppm in 13^13C). Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]+^+ at 389.4 Da) .

Q. What safety considerations are critical when handling this compound?

  • Methodological Answer :

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation (H315, H319). Avoid inhalation of fine powders .
  • First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and consult a physician .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. anticancer assays)?

  • Methodological Answer :

  • Assay Design : Use standardized cell lines (e.g., HEK293 for cytotoxicity, Staphylococcus aureus for antimicrobial activity) with positive/negative controls (e.g., doxorubicin for cancer, ampicillin for bacteria) .
  • Data Normalization : Adjust for compound solubility (DMSO concentration ≤0.1%) and use dose-response curves (IC50_{50}/MIC values) to compare studies. For example, moderate anticancer activity (IC50_{50} ~50 µM) may arise from off-target effects in certain assays .

Q. What strategies optimize the compound’s stability in aqueous buffers for in vitro studies?

  • Methodological Answer :

  • pH Control : Maintain buffers at pH 7.4–8.0 to prevent Boc-group hydrolysis. Use phosphate-buffered saline (PBS) with 10% DMSO for stock solutions .
  • Temperature : Store aliquots at –20°C; avoid freeze-thaw cycles to minimize degradation (<5% over 30 days) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina with crystal structures of target proteins (e.g., PI3Kγ or adenosine A2A_{2A} receptor). Focus on the piperidine-carbonyl moiety’s hydrogen-bonding potential with active-site residues .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. For example, the benzoic acid group may form salt bridges with lysine residues in kinase domains .

Q. What analytical techniques differentiate between stereoisomers or degradation byproducts during synthesis?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to separate enantiomers (retention time differences ≥2 min) .
  • LC-MS/MS : Detect degradation products (e.g., de-Boc derivatives) via fragmentation patterns (e.g., loss of tert-butyl group, m/z –100) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。